3-(6-chloro-9H-purin-9-yl)propanenitrile
Description
Overview of Purine (B94841) Heterocycles in Research
Purine heterocycles are ubiquitous in nature and are fundamental to all known forms of life. rsc.org They are integral components of nucleic acids, the building blocks of DNA and RNA, where adenine (B156593) and guanine (B1146940) play essential roles in storing and transmitting genetic information. wikipedia.orgresearchgate.net Beyond their role in genetics, purines are also key players in cellular metabolism and signaling. They form the core of energy currency molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), as well as signaling molecules such as cyclic adenosine monophosphate (cAMP) and cofactors like NAD and coenzyme A. researchgate.netutah.edu
The diverse biological activities of purine derivatives have made them a significant focus of research. rsc.org Scientists have explored their potential as therapeutic agents for a wide range of conditions, including cancer, viral infections, inflammation, and autoimmune diseases. rsc.orgresearchgate.net The ability to modify the purine scaffold at various positions allows for the creation of a vast library of compounds with tailored biological activities.
Importance of N9-Substituted Purine Derivatives
Among the various modifications of the purine ring, substitution at the N9 position is of particular importance in medicinal chemistry and chemical biology. The N9 position is one of the sites where a sugar moiety attaches to form nucleosides, the fundamental units of nucleic acids. utah.edu By introducing different substituents at this position, researchers can create molecules that mimic natural nucleosides and interact with biological targets such as enzymes and receptors.
The synthesis of novel N9-substituted purine derivatives is a vibrant area of research. nih.govimtm.cz These compounds have been investigated for their potential as anticancer agents, with some showing dose-dependent effects on cancer cell lines. nih.gov The nature of the substituent at the N9 position can significantly influence the compound's biological activity and selectivity. For instance, attaching amino acid motifs to this position has been a strategy to develop new anticancer agents. nih.gov
Contextualizing 3-(6-chloro-9H-purin-9-yl)propanenitrile within Purine Research
This compound is an N9-substituted purine derivative. Its structure features a chlorosubstituted purine core with a propanenitrile group attached at the N9 position. The presence of the chlorine atom at the C6 position is significant, as this site is often a key point for further chemical modification, such as amination, to generate a diverse range of derivatives. rsc.org
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitrile group can also be a site for various chemical transformations. The specific combination of the chloro and propanenitrile substituents makes this molecule a versatile building block in the development of targeted therapies, particularly in the realm of kinase inhibitors.
Research Scope and Objectives Pertaining to this compound
The primary research interest in this compound lies in its utility as a precursor for the synthesis of potential therapeutic agents. A significant area of focus is its use in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov
Research objectives involving this compound often include:
Synthesis of Novel Derivatives: Utilizing the reactive chloro and nitrile functionalities to create libraries of new purine-based compounds.
Biological Evaluation: Screening these new derivatives for their inhibitory activity against specific kinase targets. For example, derivatives of 6-substituted purines have been investigated as inhibitors of enzymes like PI3Kδ. nih.gov
Structure-Activity Relationship (SAR) Studies: Analyzing how different modifications to the this compound scaffold affect its biological activity. This helps in the rational design of more potent and selective inhibitors.
The table below provides a summary of the key chemical information for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4244-40-0 |
| Molecular Formula | C8H6ClN5 |
| Molecular Weight | 207.622 g/mol |
| Physical Form | Solid |
Structure
3D Structure
Properties
IUPAC Name |
3-(6-chloropurin-9-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-7-6-8(12-4-11-7)14(5-13-6)3-1-2-10/h4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNMSUAAPNUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292017 | |
| Record name | 9h-purine-9-propanenitrile, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4244-40-0 | |
| Record name | NSC79665 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9h-purine-9-propanenitrile, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 6 Chloro 9h Purin 9 Yl Propanenitrile
Precursor Synthesis and Reactivity of 6-Chloropurine (B14466)
The principal precursor for the synthesis of 3-(6-chloro-9H-purin-9-yl)propanenitrile is 6-chloropurine. This compound is commonly synthesized from hypoxanthine through a reaction with phosphoryl chloride (POCl₃). The reaction is typically carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. The use of phosphoryl chloride facilitates the conversion of the hydroxyl group of hypoxanthine into a chloro group, rendering the C6 position of the purine (B94841) ring susceptible to nucleophilic substitution.
The reactivity of 6-chloropurine is characterized by the electrophilic nature of the C6 carbon, which is readily attacked by nucleophiles. This property makes 6-chloropurine a versatile intermediate for the synthesis of a wide array of purine derivatives. The chlorine atom at the C6 position can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities. Furthermore, the acidic proton at the N9 position can be abstracted by a base, generating a purine anion that can subsequently react with electrophiles, such as alkyl halides, which is the key step in the synthesis of the title compound.
N9-Alkylation Strategies for Purine Ring System
The introduction of the 3-cyanopropyl group at the N9 position of 6-chloropurine is the pivotal transformation in the synthesis of this compound. Several strategies have been developed to achieve this, with the primary challenge being the control of regioselectivity between the N7 and N9 positions. Generally, N9-alkylation is thermodynamically favored over N7-alkylation.
Direct N-Alkylation with 3-Halopropanenitriles
A straightforward and widely employed method for the synthesis of this compound involves the direct alkylation of 6-chloropurine with a 3-halopropanenitrile, such as 3-bromopropanenitrile or 3-chloropropanenitrile. This reaction is typically performed in the presence of a base in a suitable polar aprotic solvent.
The reaction mechanism involves the deprotonation of the N9 position of 6-chloropurine by the base to form a purine anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 3-halopropanenitrile in an Sₙ2 reaction, leading to the formation of the desired N9-alkylated product. Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic amines. The choice of solvent is crucial, with dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) being frequently utilized due to their ability to dissolve the reactants and facilitate the nucleophilic substitution.
While this method is direct, it can sometimes lead to the formation of the undesired N7-isomer as a byproduct. The ratio of N9 to N7 isomers is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature.
Michael Addition Approaches (e.g., with acrylonitrile)
An alternative strategy for the synthesis of this compound is through a Michael addition reaction. This approach involves the base-catalyzed addition of 6-chloropurine to an activated alkene, such as acrylonitrile (CH₂=CHCN).
In this reaction, a catalytic amount of a strong base is used to deprotonate the N9 position of 6-chloropurine, generating the nucleophilic purine anion. This anion then adds to the β-carbon of the electron-deficient double bond in acrylonitrile in a conjugate addition manner. Subsequent protonation of the resulting carbanion yields the final product. This method can offer high regioselectivity for the N9 position and avoids the use of potentially hazardous alkyl halides. The reaction is typically carried out in a polar solvent, and the choice of base is critical to ensure efficient reaction without promoting polymerization of the acrylonitrile.
Optimization of Reaction Conditions and Reagents
The efficiency and regioselectivity of the N9-alkylation of 6-chloropurine are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired this compound while minimizing the formation of byproducts.
The choice of solvent significantly impacts the outcome of the N9-alkylation reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic and reactive. The polarity of the solvent can also influence the N9/N7 regioselectivity. In some cases, less polar solvents may favor the formation of the N9 isomer due to steric hindrance at the more accessible N9 position.
| Solvent | Polarity | General Observations |
| Dimethylformamide (DMF) | High | Good solubility for reactants, often promotes high reaction rates. |
| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, can accelerate Sₙ2 reactions. |
| Acetonitrile (MeCN) | Medium | A common solvent, can offer a good balance of reactivity and selectivity. |
| Tetrahydrofuran (B95107) (THF) | Low | May be used with strong bases like NaH. |
Various catalytic systems have been explored to improve the efficiency and regioselectivity of purine N-alkylation. Phase-transfer catalysis (PTC) is a particularly effective technique. In PTC, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the purine anion from a solid or aqueous phase to an organic phase where the alkylating agent is present. This method can lead to higher yields, milder reaction conditions, and improved regioselectivity.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating purine alkylation reactions. Microwave irradiation can significantly reduce reaction times and, in some instances, improve yields and regioselectivity by promoting rapid and uniform heating of the reaction mixture.
| Catalyst Type | Example | Role in Reaction |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates transfer of purine anion to the organic phase. |
| Crown Ether | 18-Crown-6 | Complexes with the cation of the base, enhancing anion reactivity. |
Temperature and Reaction Time Optimization
The optimization of temperature and reaction time is a critical factor in the synthesis of N9-alkylated purines, as these parameters significantly influence both the reaction yield and the regioselectivity. While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, the principles can be effectively illustrated by studies on the N-alkylation of the parent 6-chloropurine scaffold with other alkyl halides.
Research into the alkylation of purines has shown that reactions requiring prolonged durations or elevated temperatures often result in the formation of a mixture of N7- and N9-alkylpurines. Conversely, conditions that facilitate a faster reaction, such as the use of more reactive alkyl halides, tend to favor the exclusive formation of the N9-alkylpurine isomer. ub.edu
Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times and improving regioselectivity. For instance, in the methylation of 6-chloropurine, microwave irradiation not only increases the yield but also directs the substitution exclusively to the N9 position. ub.edu Under these conditions, shorter reaction times of 30 minutes have been found to provide better yields than longer durations of 60 minutes. ub.edu This suggests that minimizing the reaction time, even at elevated temperatures, can be key to preventing the formation of the undesired N7 isomer.
The following table, based on data from the methylation of 6-chloropurine, illustrates the impact of different reaction conditions on yield and regioselectivity, providing a model for the optimization of the synthesis of this compound. ub.edu
| Entry | Base | Solvent | Conditions | Time | N9-Isomer Yield (%) | N7-Isomer Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DBU | Acetonitrile | Room Temp. | 48 h | 12 | 8 |
| 2 | KOH | Acetonitrile | Room Temp. | 48 h | Low Yield | |
| 3 | (Bu)4NOH | Acetonitrile | 50 °C | 4 h | 41 | Trace |
| 4 | (Bu)4NOH | Acetonitrile | 50 °C | 24 h | Worse Results than 4h | |
| 5 | (Bu)4NOH | Acetonitrile | 50 °C, Microwave | 30 min | 81 | 0 |
| 6 | (Bu)4NOH | Acetonitrile | 50 °C, Microwave | 60 min | 72 | 0 |
Regioselectivity in Purine N-Alkylation to Favor N9-Substitution
The alkylation of purines is complicated by the presence of multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole (B134444) ring, leading to potential regioisomeric mixtures. nih.govresearchgate.net In the synthesis of compounds like this compound, the N9 isomer is typically the desired product. The thermodynamically more stable N9 regioisomer usually predominates in reaction mixtures, but the N7 isomer often forms as a significant side product. nih.gov
Strategies for Enhancing N9-Regioselectivity
Several strategies have been developed to overcome the challenge of regioselectivity and enhance the formation of the N9-substituted product.
Steric Hindrance: One effective method is to introduce sterically demanding substituents at the C6 position of the purine ring. These bulky groups can physically block or shield the N7 position, thereby directing the incoming alkylating agent to the more accessible N9 position. acs.orgmdpi.com A particularly elegant application of this principle involves the use of 6-(azolyl)purine derivatives. The azole ring can adopt a coplanar conformation with the purine ring, positioning one of its C-H bonds directly over the N7 atom and effectively protecting it from alkylation. nih.gov For example, the alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine with sodium hydride in DMF followed by ethyl iodide resulted in the exclusive formation of the N9-ethylpurine. nih.gov This high regioselectivity is attributed to the steric shielding of N7 by the linked heteroaryl ring. scispace.com
Silylation Method (Vorbrüggen reaction): The Vorbrüggen method, which involves the reaction of an N-trimethylsilylated purine with an alkyl halide in the presence of a Lewis acid catalyst like SnCl₄, is a standard procedure for preparing nucleosides and generally favors the formation of the thermodynamically preferred N9 isomer. nih.gov By adjusting the reaction conditions, this method can be fine-tuned to ensure high N9 selectivity. For instance, performing the silylation and subsequent tert-butylation of 6-chloropurine in acetonitrile (ACN) at 80 °C for 5 hours leads to the predominant formation of the N9-isomer. nih.govacs.org
Microwave-Assisted Synthesis: As demonstrated in the optimization data, the use of microwave irradiation can dramatically improve N9-regioselectivity. By significantly reducing reaction times, microwave heating favors the kinetically controlled product (often the N9 isomer) and minimizes the formation of thermodynamic byproducts like the N7 isomer. ub.edu
Alternative Synthetic Routes to the this compound Scaffold
Beyond the direct alkylation of a pre-formed purine ring, an alternative strategy involves constructing the purine ring system itself from a suitably substituted pyrimidine precursor. This approach builds the desired scaffold in a stepwise manner, which can offer better control over the final substitution pattern, including the position of the alkyl chain.
One such route begins with a substituted pyrimidine, such as 5-amino-4-anilino-6-chloropyrimidine. This intermediate can then be cyclized to form the purine's imidazole ring. For example, treatment with ethyl orthoformate and acetic anhydride (B1165640) can close the ring to yield a 9-aryl-6-chloropurine derivative. rsc.org To synthesize the this compound scaffold via this method, one would start with a pyrimidine already bearing the (3-aminopropyl)nitrile or a related precursor at the appropriate nitrogen atom before performing the cyclization step to form the fused imidazole ring. This method circumvents the N7/N9 regioselectivity issue inherent in direct alkylation.
Another variation starts with a 4,6-dichloro-5-nitropyrimidine, which is first reduced to the corresponding 5-amino derivative. This compound then serves as a versatile precursor for building the final purine structure through subsequent cyclization and substitution steps. nih.gov
Chemical Transformations and Reactivity of 3 6 Chloro 9h Purin 9 Yl Propanenitrile
Reactions at the 6-Chloro Position of the Purine (B94841) Ring
The electron-deficient nature of the purine ring system, further activated by the electron-withdrawing effect of the nitrogen atoms, renders the C6 position susceptible to attack by various nucleophiles.
The reaction of 6-chloropurines with nucleophiles is a cornerstone of purine chemistry, providing access to a multitude of biologically significant molecules. dpma.de The general mechanism involves the attack of a nucleophile at the C6 position, followed by the elimination of the chloride ion to restore aromaticity.
The displacement of the 6-chloro group by ammonia (B1221849) or primary and secondary amines is a fundamental method for synthesizing 6-aminopurine derivatives, also known as adenines. This reaction typically proceeds by heating the 6-chloropurine (B14466) substrate with the desired amine in a polar solvent such as ethanol (B145695) or isopropanol. For less reactive amines, the addition of a base may be required to facilitate the reaction. This direct amination is a widely used strategy in the synthesis of various purine-based compounds.
| Amine Nucleophile | Resulting 6-Substituent | Product Class |
|---|---|---|
| Ammonia (NH₃) | -NH₂ | 6-Aminopurine (Adenine) derivative |
| Primary Amines (R-NH₂) | -NHR | N⁶-Substituted adenine (B156593) derivative |
| Secondary Amines (R₂NH) | -NR₂ | N⁶,N⁶-Disubstituted adenine derivative |
The conversion of 3-(6-chloro-9H-purin-9-yl)propanenitrile into its corresponding 6-mercaptopurine (B1684380) derivative can be achieved through reaction with various sulfur nucleophiles. A common method involves heating the 6-chloropurine with thiourea (B124793) in a solvent like ethanol, which forms an isothiouronium salt intermediate that is subsequently hydrolyzed to yield the 6-thiol. researchgate.netlookchem.comnih.govevitachem.com Alternatively, direct displacement using sodium hydrosulfide (B80085) (NaSH) or potassium hydrosulfide (KSH) in a suitable solvent is also an effective method. acs.orggoogle.comgoogle.com
| Thiolating Agent | Typical Conditions | Product Class |
|---|---|---|
| Thiourea (SC(NH₂)₂) | Heating in ethanol, followed by hydrolysis | 6-Mercaptopurine derivative |
| Sodium Hydrosulfide (NaSH) | Heating in a sealed tube or refluxing in a polar solvent | 6-Mercaptopurine derivative |
| Phosphorus Pentasulfide (P₄S₁₀) | Heating in pyridine (B92270) or other high-boiling basic solvent | 6-Mercaptopurine derivative |
Oxygen nucleophiles, such as alkoxides and phenoxides, can displace the 6-chloro group to form 6-alkoxy and 6-aryloxypurine derivatives, respectively. The reaction with sodium alkoxides, generated from the corresponding alcohol and a strong base like sodium hydride, typically proceeds in the parent alcohol as the solvent or in an aprotic polar solvent like DMSO. researchgate.netresearchgate.netacs.org Similarly, reaction with phenols under basic conditions affords aryloxy ethers. researchgate.net Hydrolysis to the 6-hydroxypurine (hypoxanthine) derivative can occur upon treatment with aqueous acid or base.
| Oxygen Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 6-Alkoxypurine derivative |
| Phenoxide | Sodium phenoxide (NaOPh) | 6-Aryloxypurine derivative |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 6-Hydroxypurine (Hypoxanthine) derivative |
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heteroaromatic halides, including 6-chloropurines. These methods offer a powerful means to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. researchgate.netwikipedia.org The C6 position of the purine ring is the most reactive site for these transformations. researchgate.net
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the 6-chloropurine to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The formation of C-C bonds at the 6-position of the purine ring is most effectively achieved through Suzuki-Miyaura and Sonogashira cross-coupling reactions.
The Suzuki-Miyaura coupling involves the reaction of the 6-chloropurine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, and alkenyl substituents. researchgate.netacs.org
The Sonogashira coupling facilitates the formation of a bond between the C6-purine position and a terminal alkyne. gold-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method is the primary route for synthesizing 6-alkynylpurine derivatives.
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds and serves as a powerful alternative to classical SNAr amination. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides with amines and has been successfully applied to 6-chloropurine nucleosides, demonstrating its utility for this class of substrates. nih.gov It often allows for the coupling of less nucleophilic amines under milder conditions than traditional methods.
| Reaction Name | Coupling Partner | Bond Formed | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid (R-B(OH)₂) | C-C | 6-Aryl/Alkenylpurine derivative |
| Sonogashira | Terminal Alkyne (H-C≡C-R) | C-C | 6-Alkynylpurine derivative |
| Buchwald-Hartwig | Amine (R-NH₂) | C-N | 6-Aminopurine derivative |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Introduction of Diverse Substituents at C6
The chlorine atom at the C6 position of the purine ring in this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents. This reactivity is a cornerstone for the synthesis of various 6-substituted purine derivatives.
Classic nucleophilic substitution reactions are commonly employed to replace the C6 chlorine with oxygen, sulfur, nitrogen, or carbon-based nucleophiles. For instance, reactions with various amines in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as n-butanol at elevated temperatures can yield a range of N-substituted adenine derivatives. nih.govacs.org However, less nucleophilic amines may require alternative methods like Buchwald-Hartwig amination. nih.gov Microwave-assisted amination has also been shown to be an efficient method for this transformation. researchgate.net
The introduction of carbon substituents can be achieved through cross-coupling reactions. Nickel-catalyzed cross-coupling reactions, for example, have been utilized to introduce alkyl and aryl groups at the C6 position. nih.gov These methods often offer mild reaction conditions and good functional group compatibility. nih.gov The reaction of 6-chloropurines with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base can also lead to the formation of C-C bonds at the C6 position. nih.gov
The following table summarizes various nucleophiles used and the corresponding substituents introduced at the C6 position of similar 6-chloropurine systems.
| Nucleophile | Resulting C6-Substituent | Reaction Type |
| Amines (e.g., primary, secondary) | Amino groups (-NRR') | Nucleophilic Aromatic Substitution |
| Thiols | Thioethers (-SR) | Nucleophilic Aromatic Substitution |
| Alkoxides/Hydroxide | Ethers/Hydroxy group (-OR/-OH) | Nucleophilic Aromatic Substitution |
| Organometallic Reagents (e.g., Grignard) | Alkyl/Aryl groups (-R) | Cross-Coupling Reaction |
| Active Methylene Compounds | Carbon-linked functional groups | Nucleophilic Aromatic Substitution |
This table provides a generalized overview of potential transformations based on the known reactivity of 6-chloropurines.
Transformations of the Propanenitrile Moiety
The propanenitrile side chain of this compound provides a versatile handle for further chemical modifications. The nitrile group can undergo hydrolysis, reduction, and cycloaddition reactions to yield a variety of functional groups and heterocyclic systems.
The hydrolysis of the nitrile group in this compound can lead to the formation of either a primary amide or a carboxylic acid, depending on the reaction conditions. The hydrolysis process typically proceeds in two stages, with the amide being an intermediate in the formation of the carboxylic acid. chemistrysteps.comchemguide.co.uk
Careful control of reaction conditions is necessary to selectively stop the hydrolysis at the amide stage. youtube.com Milder conditions, such as using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4) or employing tert-butanol (B103910) as a solvent, have been reported to favor the formation of the amide. chemistrysteps.com Enzymatic hydrolysis using nitrilases or nitrile hydratases also offers a mild and selective method for converting nitriles to amides or carboxylic acids. thieme-connect.de
More vigorous conditions, such as heating with strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), will typically lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid. chemguide.co.ukstackexchange.com
Reaction Conditions for Nitrile Hydrolysis
| Reagents and Conditions | Primary Product |
| H₂O, controlled pH (7-8) | Amide |
| Dilute HCl or H₂SO₄, heat | Carboxylic Acid |
| NaOH or KOH solution, heat | Carboxylate Salt (acid upon workup) |
| TFA/H₂SO₄ | Amide |
| Nitrilase/Nitrile Hydratase | Amide or Carboxylic Acid |
The nitrile group of the propanenitrile moiety can be reduced to a primary amine, providing a route to 3-(6-chloro-9H-purin-9-yl)propan-1-amine. This transformation is typically achieved using various reducing agents. Common methods for nitrile reduction include catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon, often under a hydrogen atmosphere.
Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like cobalt chloride, are also effective for this reduction. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.netuchicago.edu These reactions are a powerful tool for constructing complex molecular architectures.
One of the prominent applications of [3+2] cycloaddition involving nitriles is the synthesis of isoxazoles. beilstein-journals.orgorganic-chemistry.org This is typically achieved by reacting the nitrile with a nitrile oxide, which acts as the 1,3-dipole. tandfonline.com The nitrile oxide can be generated in situ from various precursors, such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). nih.gov The reaction of this compound with a suitable nitrile oxide would be expected to yield a 3,5-disubstituted isoxazole (B147169), where the purine-containing moiety is attached at the 3-position of the isoxazole ring.
Similarly, reaction with other 1,3-dipoles can lead to the formation of isoxazolines. nih.gov The regioselectivity of these cycloadditions can often be controlled by the electronic nature of the reactants and the reaction conditions. beilstein-journals.orgorganic-chemistry.org
Beyond isoxazoles, the nitrile group can undergo [3+2] cycloaddition with other 1,3-dipoles to form a variety of nitrogen-containing heterocycles. For example, reaction with azides can lead to the formation of tetrazoles. researchgate.net The reaction with nitrilimines can yield 1,2,4-triazoles. mdpi.com These cycloaddition reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into diverse heterocyclic scaffolds. The specific outcome of the cycloaddition is dependent on the choice of the 1,3-dipolar species. uchicago.edubohrium.com
Functionalization of the Purine Ring at Other Positions (C2, C8)
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized substrates. nih.gov For purine systems, this approach allows for the late-stage modification of the heterocyclic core.
Recent studies have detailed a transition-metal-free, direct, and regioselective C-H cyanation of purines, which is highly relevant to the functionalization of this compound. mdpi.comnih.gov This method involves the activation of the purine ring with triflic anhydride (B1165640), followed by nucleophilic attack of trimethylsilyl (B98337) cyanide (TMSCN) and subsequent elimination. mdpi.comnih.gov
The regioselectivity of this cyanation is predominantly directed to the C8 position of the electron-rich imidazole (B134444) ring. mdpi.comnih.gov This preference is observed for a variety of N9-substituted 6-chloropurines, including those with alkyl groups similar in size to the propanenitrile substituent of the title compound. For instance, 9-propyl-6-chloropurine undergoes C8-cyanation to afford 6-chloro-9-propyl-9H-purine-8-carbonitrile in high yield. mdpi.com The reaction is tolerant of various functional groups on the N9-substituent, suggesting its applicability to this compound. mdpi.com
The general procedure for this transformation involves treating the N9-substituted 6-chloropurine with triflic anhydride in 1,2-dichloroethane (B1671644) at 0 °C, followed by the addition of TMSCN and heating. nih.gov The reaction proceeds to give the C8-cyanated product in good to excellent yields.
Interestingly, the regioselectivity can be switched from C8 to C2 by modifying the substituent at the C6 position. The presence of a strong electron-donating group at C6, such as a diethylamino group, directs the cyanation to the C2 position. mdpi.comnih.gov This highlights the electronic control over the C-H functionalization of the purine ring.
| N9-Substituent | Product | Yield (%) |
|---|---|---|
| Propyl | 6-Chloro-9-propyl-9H-purine-8-carbonitrile | 88 |
| Isopropyl | 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile | 75 |
| Allyl | 9-Allyl-6-chloro-9H-purine-8-carbonitrile | 82 |
| Phenyl | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94 |
Ortho-Metalation and Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This method typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, such as an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. nih.gov
In the context of purines, the nitrogen atoms of the ring system can act as directing groups. For 6-chloropurine derivatives, lithiation can potentially occur at either the C2 or C8 position. The regioselectivity is influenced by factors such as the nature of the substituent at the N9 position and the reaction conditions.
Studies on related systems have shown that the C2 position of the 6-chloropurine ring can be selectively lithiated. For instance, in an 8-silyl-protected 6-chloropurine riboside, treatment with lithium 2,2,6,6-tetramethylpiperidide (LTMP) resulted in the generation of the C2-lithiated species. acs.org The electron-withdrawing nature of the C6-chloro group is considered essential for this C2-lithiation. acs.org This lithiated intermediate can then react with a range of electrophiles, such as alkyl halides and carbonyl compounds, to introduce new substituents at the C2 position. acs.org
While a direct example of ortho-metalation on this compound is not explicitly documented, it is plausible that the electron-withdrawing propanenitrile group at the N9 position would influence the acidity of the C2 and C8 protons, thereby affecting the regioselectivity of the metalation. The cyano group itself is a moderate directing group in some aromatic systems. mdpi.com The interplay between the directing effects of the purine nitrogen atoms and the electronic influence of the N9-substituent would be a key determinant of the reaction's outcome.
The general protocol for such a transformation would involve the slow addition of a strong lithium amide base to a solution of this compound at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). Following the deprotonation, the resulting lithiated species would be quenched with a suitable electrophile to yield the C2 or C8 functionalized product. nih.govacs.org
| Electrophile | Functional Group Introduced |
|---|---|
| Alkyl Halides (e.g., MeI, EtI) | Alkyl |
| Aldehydes/Ketones (e.g., Cyclohexanecarboxaldehyde) | Hydroxyalkyl |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
| Iodine (I₂) | Iodo |
Structure Activity Relationship Sar Studies Based on 3 6 Chloro 9h Purin 9 Yl Propanenitrile and Its Derivatives
Impact of Substituents at the 6-Position on Biological Activities
The substituent at the C6 position of the purine (B94841) ring is a key determinant of a molecule's interaction with its biological targets. nih.gov Its electronic nature and steric bulk can dictate binding affinity, selectivity, and even the mechanism of action. nih.govnih.gov
The electronic and steric characteristics of the C6 substituent significantly influence the biological profile of purine derivatives. C6 functionalization is known to play a crucial role in modulating the fundamental properties of the purine chromophore. nih.gov For instance, the introduction of electron-donating groups at this position can alter the regioselectivity of subsequent chemical reactions. researchgate.netacs.org
The nature of the C6 substituent directly impacts binding to target proteins. Studies on kinase inhibitors have shown that substituting the C6-chloro group with various arylamines can enhance activity, likely through additional hydrophobic or π-stacking interactions within the kinase hinge region. acs.org Conversely, replacing the arylamine with a smaller alkyl derivative led to a decrease in potency, highlighting the importance of these interactions. acs.org In a different context, replacing a chlorine atom at C6 with a benzylthio group was found to improve the inhibition of Helicobacter pylori purine nucleoside phosphorylase (PNP), indicating that the larger, more polarizable sulfur-linked group forms a stronger interaction with the enzyme. tandfonline.com
The table below summarizes the observed effects of different C6 substituents on the activity of purine derivatives in various biological assays.
| C6-Substituent | Target/Assay | Observed Effect | Reference |
| Arylamines | Kinase Activity | Increased potency compared to alkylamines | acs.org |
| Benzylthio | H. pylori PNP Inhibition | Enhanced inhibition compared to chloro | tandfonline.com |
| Aniline | PDGFRα/FLT3-ITD Inhibition | Strong inhibition observed | nih.gov |
| Benzylamine | PDGFRα/FLT3-ITD Inhibition | Strongly suppressed inhibition | nih.gov |
| Chloro | Dirhodium Complex Binding | Promotes unusual N3 binding mode | nih.gov |
| Amino | Dirhodium Complex Binding | Shows typical N7 binding mode | nih.gov |
The comparison between a 6-amino group and a 6-halogen (like chloro) substituent is particularly important in medicinal chemistry. The 6-chloropurine (B14466) core, as seen in the parent compound, is a versatile intermediate, but the chlorine is often replaced to modulate activity. nih.govresearchgate.net The amino group, being a hydrogen bond donor, can form critical interactions that a halogen atom cannot. nih.gov
A stark example of this difference is seen in the coordination chemistry of purines. While a 2,6-diaminopurine (B158960) derivative binds to dirhodium(II) units in the typical fashion via the N7 position, the corresponding 6-chloro-2-aminopurine derivative forces an unusual and rare binding mode through the N3 position. nih.gov This shift is attributed to the different electronic and steric profiles of the chloro and amino groups at the C6 position. nih.gov
In the context of anticancer activity, derivatives featuring a 6-amino group (specifically 6-anilinopurines) demonstrated potent inhibition of kinases like FLT3-ITD. nih.gov However, this activity was significantly diminished when the substituent was a 6-benzylamine, indicating that the specific nature of the exocyclic amino group is critical. nih.gov Further studies on 6-morpholino- and 6-amino-purine derivatives showed that both induce apoptosis in leukemia cells, but through different downstream effects. The 6-amino derivative, for instance, did not significantly alter miR-21 expression, unlike its 6-morpholino counterpart, suggesting distinct mechanisms of action originating from the C6 modification. mdpi.com
Influence of the N9-Substituent Length and Functionality
The length of the alkyl chain at the N9 position significantly affects biological activity, primarily by influencing hydrophobic interactions and dictating the optimal positioning of the purine core within a binding site. nih.gov In the development of kinase inhibitors, it was found that the length and volume of the N9-alkyl group were critical for achieving potent and selective inhibition. nih.gov Similarly, for a series of antifolate inhibitors, a progressive decrease in growth-inhibitory effects was observed as the methylene (B1212753) chain linker was lengthened from five to eight carbons. nih.gov
Structure-activity relationship studies have also revealed that while a certain chain length can be beneficial, excessive steric bulk at the N9 position can be detrimental, leading to reduced inhibitory potential. researchgate.net The activity of certain immunostimulants was shown to be dependent on the distance and spatial freedom afforded by the N9-linker, with its length and rigidity defining the interaction between the purine and a linked amino acid. nih.gov
The following table illustrates the impact of varying N9-alkyl chain lengths on biological activity in different compound series.
| Compound Series | Chain Length Variation | Impact on Biological Activity | Reference |
| Thieno[2,3-d]pyrimidines | 5 to 8 methylenes | Progressive diminution of growth inhibitory effects | nih.gov |
| Kinase Inhibitors | Varied alkyl groups | Length and volume are key for potent and selective inhibition | nih.gov |
| Immunostimulants | Varied linkers | Activity depends on distance and spatial freedom defined by linker length | nih.gov |
Incorporating various functional groups into the N9-substituent can introduce new interactions, alter solubility, and change the molecule's metabolic profile. The parent compound, 3-(6-chloro-9H-purin-9-yl)propanenitrile, features a nitrile group, which is a common polar moiety in drug design.
Research has explored replacing the simple alkylnitrile chain with more complex functionalities. For example, introducing an α-amino acid motif at the N9 position via a linker resulted in compounds with dose-dependent anticancer effects. researchgate.netnih.gov The synthesis of purine derivatives with a 2-hydroxyeth-1-yl linker at N9 led to compounds with promising submicromolar antiproliferative activity, demonstrating the value of a hydroxyl group for potential hydrogen bonding. mdpi.com Furthermore, the introduction of an aryl group, as seen in 9-(arenethenyl)purines, created a new class of potent dual Src/Abl kinase inhibitors, highlighting the significant impact of an extended aromatic system at this position. acs.org
When the N9-substituent contains a chiral center, the different enantiomers of a molecule often exhibit distinct biological activities due to the three-dimensional nature of protein binding sites. nih.govmdpi.com The synthesis of enantiomerically pure compounds is therefore a key strategy in drug development. mdpi.com
Studies on purine analogues have shown that derivatives with a chiral substituent can display enhanced selectivity for receptors within the purinergic signaling system and may also possess antiviral properties. nih.gov In one study, the R- and S-enantiomers of purine derivatives bearing a chiral hydroxyethyl (B10761427) group at N9 were synthesized and evaluated, revealing that stereochemistry had a clear influence on their cytostatic activity. mdpi.com Another investigation into immunostimulatory compounds found that the biological activity was dependent on the stereochemistry of the amino acid that was part of the N9-linker. nih.gov These findings underscore the critical importance of controlling chirality to optimize the therapeutic potential of N9-substituted purine derivatives.
Significance of the Nitrile Group in SAR
The nitrile (-C≡N) group, though simple in structure, is a versatile and powerful functional group in drug design. nih.govrsc.org Its unique electronic properties and linear geometry allow it to serve multiple roles in molecular interactions, significantly influencing a compound's pharmacological profile. nih.gov For derivatives of this compound, the nitrile functionality on the N9-propanenitrile side chain is a critical determinant of activity, contributing to binding affinity, selectivity, and metabolic stability. researchgate.net
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a key tactic in lead optimization. cambridgemedchemconsulting.com The nitrile group can be replaced by several other functionalities to modulate a compound's properties. In classical medicinal chemistry, the nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. nih.gov The goal of such replacements is to enhance potency, improve pharmacokinetic properties, or reduce toxicity while maintaining the essential binding interactions. cambridgemedchemconsulting.com
Common bioisosteric replacements for the nitrile group include:
Carbonyl Group: The nitrile can function as a carbonyl equivalent, with the nitrile nitrogen mimicking the position of the carbonyl oxygen and engaging in similar polar interactions. nih.gov
Hydroxyl and Carboxyl Groups: As a small, polar entity, the nitrile can act as a surrogate for hydroxyl and carboxyl groups, particularly in forming hydrogen bonds. nih.gov In some cases, replacing a larger group with a nitrile has been shown to be more efficacious. nih.gov
Halogens: The nitrile group can mimic the polarization of halides like chlorine and bromine and is sometimes an excellent halogen bioisostere. nih.gov Being smaller than bromine or iodine, the nitrile may achieve better contact with amino acids in a binding pocket. nih.gov
Other Nitrogen-Containing Heterocycles: Small heterocycles like oxadiazoles (B1248032) or triazoles can be considered as nitrile replacements to explore different spatial arrangements and hydrogen bonding patterns.
The following table summarizes potential bioisosteric replacements for the nitrile group and the rationale for their use in modifying derivatives of this compound.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |
| Nitrile (-CN) | Carboxamide (-CONH₂) | Introduce hydrogen bond donor and acceptor capabilities. | May alter solubility and binding mode. |
| Tetrazole (-CN₄H) | Acts as a non-classical isostere of a carboxylic acid; more metabolically stable. | Can improve metabolic stability and introduce new interactions. | |
| Carboxylic Acid (-COOH) | Introduce a strong hydrogen bond donor/acceptor and a potential negative charge. | May increase polarity and introduce ionic interactions. | |
| Small Heterocycles (e.g., Oxadiazole) | Mimic the size and electronics of the nitrile while presenting different interaction points. | Can fine-tune electronic properties and vector of interactions. | |
| Halogen (e.g., -Cl, -Br) | Mimics the polarizing influence of the nitrile group. nih.gov | Can maintain potency while altering hydrophilicity. nih.gov |
The nitrile group's contribution to molecular affinity is multifaceted, stemming from its distinct electronic and physical characteristics. nih.gov It contains a nitrogen atom with a lone pair of electrons and is sp-hybridized, resulting in a linear geometry. nih.gov This shape allows it to fit well within narrow binding pockets. nih.gov
Hydrogen Bonding: The primary interaction pattern for the nitrile group is hydrogen bonding, where the nitrogen atom acts as a strong hydrogen bond acceptor. nih.govrsc.org It can form hydrogen bonds with backbone amide NH groups or with the side chains of amino acid residues such as serine, arginine, and tyrosine within a protein's active site. nih.govresearchgate.net In many instances, the hydrogen bond to the nitrile is crucial for anchoring the ligand in the binding pocket and explains the superior efficacy of nitrile-containing compounds over those with other electron-withdrawing groups. nih.gov Additionally, the nitrile can interact with water molecules within the binding domain, which can in turn bridge interactions with the protein. nih.govnih.gov
Dipole-Dipole and Polar Interactions: The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment. This allows the nitrile group to participate in favorable dipole-dipole and other polar interactions with the protein target. nih.govuq.edu.au The powerful electron-withdrawing nature of the cyano unit facilitates non-specific dipole interactions with amino acids. nih.gov In some contexts, this strong dipole is critical for activity, engaging with enzyme-bound metal ions, such as calcium. nih.govnih.gov
Structure-Based Design Principles for Purine Derivatives
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, often a protein kinase, to design inhibitors with high affinity and selectivity. nih.gov Purine-based molecules, mimicking the natural ATP substrate, have emerged as potent kinase inhibitors. nih.govtmu.edu.tw The design of new analogs based on the this compound scaffold would follow established principles of purine-based inhibitor design.
Key principles for designing purine derivatives include:
Hinge Region Interaction: A critical interaction for many ATP-competitive kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The N1 and N3 nitrogens of the purine ring are often key hydrogen bond acceptors in this interaction.
Substitution at the C2 Position: Modifications at the C2 position often point towards the solvent-exposed region. Introducing various substituents here can enhance selectivity and improve physicochemical properties. For instance, incorporating anilino groups can lead to additional hydrogen bonds and hydrophobic packing, significantly increasing potency. nih.gov
Substitution at the C6 Position: The C6 position, occupied by a chlorine atom in the parent compound, is a crucial handle for modification. The chlorine is a good leaving group, allowing for the introduction of various amine, ether, or thioether linkages. nih.gov This position often interacts with a hydrophobic pocket, and tailoring the substituent can optimize van der Waals contacts and improve affinity. Aromatic or cycloalkyl groups are commonly introduced at this position. nih.gov
Modification of the N9 Side Chain: The N9 position extends into the ribose-binding pocket of ATP-dependent enzymes. The propanenitrile chain of the lead compound occupies this space. Modifications here can influence potency and selectivity. For example, replacing the nitrile with other functional groups or altering the length and rigidity of the alkyl chain can probe interactions in this sub-pocket. Docking studies can help predict optimal substituents for this position. jst.go.jpnih.gov
The following table summarizes key design strategies for modifying the purine scaffold based on established principles for kinase inhibitors.
| Position on Purine Scaffold | Design Strategy | Rationale | Example Modification |
| C2 Position | Introduce substituted aryl or amino groups. | Target solvent-exposed region, enhance selectivity, form additional H-bonds. nih.gov | 4'-sulfamoylanilino group. nih.gov |
| C6 Position | Replace chlorine with various amines, ethers, or thioethers. | Explore hydrophobic pockets, improve affinity and selectivity. nih.gov | Cyclohexylmethyl or substituted anilino groups. nih.gov |
| N7 Position | Isosteric replacement (e.g., deazapurine). | Alter H-bonding pattern in the hinge region, modulate pKa. | 7-deazapurine. mdpi.com |
| N9 Position | Vary the length, rigidity, and terminal functional group of the side chain. | Optimize interactions in the ribose-binding pocket. | Phenyl groups, carboxamide groups. jst.go.jpnih.gov |
By systematically applying these SAR and SBDD principles, novel derivatives of this compound can be rationally designed to achieve enhanced biological activity and a more desirable pharmacological profile.
Investigation of Biological Activities of 3 6 Chloro 9h Purin 9 Yl Propanenitrile and Its Analogs in Vitro & Mechanistic
Enzyme Inhibition Studies (In Vitro)
The purine (B94841) structure is fundamental to numerous biological processes, making purine analogs prime candidates for enzyme inhibitors.
Interaction with Purine Metabolizing Enzymes (e.g., kinases, phosphorylases)
There is a lack of specific data in the reviewed literature concerning the direct interaction of 3-(6-chloro-9H-purin-9-yl)propanenitrile with purine metabolizing enzymes such as kinases and phosphorylases. However, research on related purine analogs highlights the potential for this class of compounds to act as enzyme inhibitors. For instance, various 9-substituted purine derivatives have been synthesized and evaluated as inhibitors of enzymes like DNA polymerase. nih.gov Acyclic nucleoside phosphonates with a 9-[2-(2-phosphonoethoxy)ethyl]purine structure have been shown to inhibit hypoxanthine-guanine-xanthine phosphoribosyltransferase from Plasmodium falciparum, with inhibitory activity being dependent on the nature and position of substituents on the purine ring. nih.gov These findings underscore the principle that the substituent at the N9-position plays a critical role in determining the potency and selectivity of enzyme inhibition.
Inhibition of Other Relevant Enzymes (e.g., lipoxygenase, cholinesterases, proteases)
Specific inhibitory activities of This compound against enzymes such as lipoxygenase, cholinesterases, or proteases have not been reported in the available literature. The broader class of purine derivatives has been explored for a wide range of enzyme targets. For example, certain 2,7,9-trisubstituted 8-oxopurines have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). imtm.cz Additionally, 9-anilinoacridines, which are structurally distinct but also heterocyclic compounds, have been investigated as inhibitors of topoisomerase II. nih.govnih.gov This demonstrates the diverse enzymatic pathways that can be targeted by modifying heterocyclic scaffolds, though specific data for the N9-propanenitrile purine analog is absent.
Receptor Binding Profiling (In Vitro)
The purine core is a key component of adenosine (B11128), a natural ligand for adenosine receptors, making purine analogs a rich source of receptor modulators.
Adenosine Receptor Antagonism/Agonism
Direct evidence of This compound acting as an antagonist or agonist at adenosine receptors is not available in the current body of scientific literature. However, extensive structure-activity relationship (SAR) studies have been conducted on other N9-substituted purines, revealing the critical influence of the N9-substituent on adenosine receptor affinity and selectivity. For example, N6-(arylalkyl)adenosines have been synthesized and evaluated, with N6-(9-fluorenylmethyl)adenosine emerging as a highly potent A2 adenosine receptor agonist. nih.gov The size and nature of the group at the N9 position are known to be key determinants of binding affinity. Studies on A2B adenosine receptor antagonists have also highlighted the importance of specific amino acid residues within the receptor binding pocket that interact with the ligand's substituents. nih.gov This body of research suggests that the N9-propanenitrile group would significantly influence the compound's interaction with adenosine receptors, though specific binding data remains to be determined.
Other Receptor System Interactions
There is no information available regarding the interaction of This compound with other receptor systems.
Cellular Activity Assays (In Vitro)
The ultimate biological effect of a compound is often assessed through cell-based assays, which can reveal activities such as cytotoxicity, anti-proliferative effects, or modulation of specific cellular pathways.
Antiproliferative Effects on Cancer Cell Lines
The 6-chloropurine (B14466) scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous studies have demonstrated the potent antiproliferative effects of 6-chloropurine derivatives against a variety of human cancer cell lines. While direct experimental data on the antiproliferative activity of this compound is not extensively reported in publicly available literature, the activities of its close analogs provide significant insights into the potential of this chemical class.
A series of 6-chloropurine nucleosides, for instance, have been shown to exhibit micromolar growth inhibition (GI50) values against human melanoma, lung, ovarian, and colon adenocarcinoma cell lines. nih.gov These values are comparable to established chemotherapeutic agents like cladribine. nih.gov Similarly, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have demonstrated potent in vitro anticancer activity against human cancer cells, with several compounds exhibiting IC50 values of less than 10 μM. nih.gov
Furthermore, the nature of the substituent at the 9-position of the purine ring has been shown to significantly influence the antiproliferative activity. For example, purine and pyrrolo[2,3-d]pyrimidine derivatives with a p-trifluoromethyl-substituted aryl connected to a 1,2,3-triazole via a 2-hydroxyeth-1-yl spacer have shown promising submicromolar antiproliferative activity. nih.gov The following table summarizes the antiproliferative activities of some representative 6-chloropurine analogs.
| Compound/Analog | Cancer Cell Line(s) | Activity (GI50/IC50) | Reference |
| 6-chloropurine nucleosides | Human melanoma, lung, ovarian, and colon adenocarcinoma | Micromolar range | nih.gov |
| 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs | Human liver cancer cell lines | < 10 μM | nih.gov |
| Purine derivative with p-trifluoromethyl-substituted aryl group (40a) | Various malignant tumor cell lines | Submicromolar range | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative with p-trifluoromethyl-substituted aryl group (45a) | Various malignant tumor cell lines | Submicromolar range, selective towards tumor cells | nih.gov |
Induction of Apoptosis Mechanisms in Cell Models
A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Several analogs of this compound have been shown to be potent inducers of apoptosis in cancer cells.
For example, a new series of antitumor 6-chloropurine nucleosides were found to induce apoptosis in human cancer cell lines. nih.gov This apoptotic induction was accompanied by a cell cycle arrest at the G2/M phase. nih.gov More detailed mechanistic studies on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs revealed that their cytotoxic potential is linked to the induction of apoptosis. Specifically, one of the most potent compounds was found to decrease the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2, thereby leading the cancer cells towards apoptosis. nih.gov
These findings suggest that the 6-chloropurine scaffold can be incorporated into molecules that trigger apoptosis through the modulation of key cell cycle and signaling proteins.
Antiviral or Antiparasitic Activity in Cell-Based Models
Beyond their anticancer potential, 6-chloropurine derivatives have also been investigated for their activity against various pathogens. The 6-chloropurine moiety is considered to be a crucial element for the antiviral activity observed in several of its derivatives.
In the context of antiviral research, nucleoside analogues containing 6-chloropurine as the nucleobase have been synthesized and evaluated for their activity against the Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV). nih.gov Two of these analogues exhibited promising anti-SARS-CoV activity, comparable to that of known antiviral agents mizoribine (B1677216) and ribavirin. nih.gov The structure-activity relationship studies from this research highlighted the importance of the chlorine atom at the 6-position for antiviral efficacy. nih.gov
Furthermore, 6-chloropurine arabinoside has demonstrated potent activity against the varicella-zoster virus (VZV). nih.gov This activity was found to be dependent on phosphorylation by the VZV-induced thymidine (B127349) kinase (TK), suggesting a specific mechanism of action within the virus-infected cells. nih.gov The same compound also showed moderate activity against other DNA viruses like herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and vaccinia virus. nih.gov
In the realm of antiparasitic research, some 6-substituted purine derivatives have been evaluated for their activity against Leishmania amazonensis promastigotes. While specific data for nitrile derivatives is limited, this suggests another potential avenue for the biological activity of this class of compounds.
The antiviral activities of some 6-chloropurine analogs are summarized in the table below.
| Compound/Analog | Virus | Activity | Reference |
| 6-chloropurine nucleoside analogue 1 | SARS-CoV | IC50 comparable to mizoribine and ribavirin | nih.gov |
| 6-chloropurine nucleoside analogue 11 | SARS-CoV | IC50 comparable to mizoribine and ribavirin | nih.gov |
| 6-chloropurine arabinoside (3a) | Varicella-zoster virus (VZV) | Potent activity | nih.gov |
| 6-chloropurine arabinoside (3a) | Herpes simplex virus type 1 & 2 (HSV-1 & 2), vaccinia virus | Moderate activity | nih.gov |
Antioxidant Activity in Cell-Free or Cell-Based Assays
The evaluation of the antioxidant potential of small molecules is a common step in drug discovery, as oxidative stress is implicated in a wide range of diseases. While some purine derivatives have been investigated for their antioxidant properties, there is a notable lack of specific data in the public domain regarding the antioxidant activity of this compound or its close analogs. This remains an area open for future investigation to fully characterize the biological profile of this class of compounds.
Mechanistic Studies at a Molecular Level
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For 6-chloropurine derivatives, mechanistic insights have been gained through a combination of experimental and computational approaches.
Identification of Molecular Targets
The diverse biological activities of 6-chloropurine analogs suggest that they may interact with multiple molecular targets. In the context of their anticancer effects, these compounds are known to interfere with nucleic acid synthesis, a hallmark of purine antimetabolites. nih.gov The structural similarity to endogenous purines allows them to be recognized by and inhibit enzymes involved in de novo purine synthesis.
For their antiviral activity, viral enzymes are the primary targets. For instance, the anti-VZV activity of 6-chloropurine arabinoside is dependent on the viral thymidine kinase. nih.gov It is also presumed that the 6-chloropurine moiety could play a role in inhibiting bacterial RNA polymerases. nih.gov
In other therapeutic areas, a series of 6-(alkylamino)-9-alkylpurines were evaluated as potential antipsychotic agents by antagonizing the behavioral effects of the dopamine (B1211576) agonist apomorphine, suggesting an interaction with dopamine receptors or their signaling pathways. nih.gov
Investigation of Binding Modes and Interactions
The electrophilic nature of the chlorine atom at the 6-position of the purine ring is a key determinant of the binding mode for many of these compounds. It is hypothesized that the 6-chloropurine moiety can form a covalent bond with the target enzyme, leading to effective and often irreversible inhibition. nih.gov This is supported by the observation that substitution of the chlorine atom with weaker leaving groups diminishes the antiviral activity. nih.gov
Potential Applications and Utility in Chemical Research Non Clinical
Role as a Versatile Synthetic Building Block
The utility of 3-(6-chloro-9H-purin-9-yl)propanenitrile as a foundational molecule in organic synthesis stems from its two distinct reactive sites. The chlorine atom at the C6 position of the purine (B94841) ring is a good leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxy groups. Furthermore, this position is amenable to modern cross-coupling reactions, such as the Suzuki and direct C-H arylation reactions, to form carbon-carbon bonds and introduce aryl substituents. nih.govresearchgate.netthieme-connect.de
Simultaneously, the propanenitrile group at the N9 position provides a second handle for chemical modification. The nitrile can be reduced to a primary amine, 3-(6-chloro-9H-purin-9-yl)propan-1-amine, or hydrolyzed to a carboxylic acid. These transformations open up further avenues for derivatization, such as amide bond formation or the attachment of other molecular scaffolds.
Precursor to Complex Heterocyclic Scaffolds (e.g., tetrahydrodiazepino[1,2,3-g,h]purines)
The bifunctional nature of this compound makes it an ideal precursor for constructing complex, fused heterocyclic systems through intramolecular cyclization strategies. Research has demonstrated that the N9-cyanoethyl group is a suitable protecting group and a key component in the synthesis of the tetrahydro nih.govresearchgate.netdiazepino[1,2,3-g,h]purine (THDAP) core found in asmarine marine alkaloids. nih.govnih.gov
In a typical synthetic approach, the chloro group at the C6 position is first replaced by a suitable nucleophile. Following this, the cyanoethyl group at N9 can be chemically transformed (e.g., reduced to an amine), which then acts as an internal nucleophile to react with another part of the molecule, leading to the formation of a new ring fused to the purine core. mdpi.com This methodology has been successfully applied to develop analogues of asmarines, which are known for their cytotoxic properties. nih.govnih.gov
Intermediate in the Synthesis of Research Probes
A research or chemical probe is a small molecule used to study the function of proteins and biological pathways. The structure of this compound is well-suited for the creation of such probes. Its utility as an intermediate allows for a modular synthesis where different components of the probe can be installed sequentially. For instance, the C6 position can be modified with a specific ligand designed to bind to a protein of interest, while the N9-propanenitrile tail can be elaborated into a linker to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag for affinity purification.
Contributions to Prodrug Design Strategies (Theoretical)
A prodrug is an inactive or less active molecule that is metabolized in the body to release the active parent drug. This strategy is often used to improve a drug's pharmacokinetic properties, such as solubility or oral bioavailability.
Theoretically, the N9-propanenitrile moiety of this compound could serve as a "promoiety." In a hypothetical scenario, a pharmacologically active purine core could be rendered temporarily inactive by the N9-propanenitrile group. Upon administration, this group could be enzymatically converted—for example, through hydrolysis to a carboxylic acid or reduction to an amine—releasing the active drug at the desired site of action. This approach is conceptually similar to established prodrugs like famciclovir, where metabolic activation is required to generate the active antiviral agent, penciclovir. While specific studies on this compound as a prodrug are not documented, its chemical nature aligns with the principles of prodrug design.
Development of Novel Chemical Probes for Biological Systems
Expanding on its role as an intermediate, this compound directly contributes to the development of novel chemical probes. The 6-chloropurine (B14466) scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. By systematically replacing the chlorine atom, chemists can generate libraries of compounds to screen for new biological activities.
The development process often involves:
Ligand Introduction: Using reactions like nucleophilic substitution or Suzuki coupling at the C6 position to introduce fragments that can interact with a specific enzyme or receptor. nih.gov
Linker and Tag Attachment: Modifying the N9-propanenitrile chain to append linkers and reporter tags (e.g., fluorophores, biotin) that allow for visualization or isolation of the biological target.
This dual functionality allows for the creation of sophisticated tools for chemical biology, enabling researchers to investigate protein function in complex biological systems.
Contribution to the Discovery of Lead Compounds for Further Pre-Clinical Development
A "lead compound" is a chemical compound that has shown promising biological activity and serves as the starting point for optimization into a potential drug candidate. The 6-chloropurine framework, including derivatives like this compound, is a cornerstone in the discovery of such leads. mdpi.com
The reactivity of the C6-chloro group is paramount, allowing medicinal chemists to perform extensive Structure-Activity Relationship (SAR) studies. By synthesizing a wide range of analogues with different substituents at the C6 position, researchers can identify which chemical features are essential for biological activity. For example, studies on 6-chloropurine derivatives have led to the synthesis of various classes of biologically active compounds.
Table 1: Examples of Compound Classes Derived from 6-Chloropurine Scaffolds
| Starting Material Class | Reaction Type | Resulting Compound Class | Potential Application Area | Citation |
| 6-Chloropurine Riboside | Suzuki-Miyaura Coupling | 6-Arylpurine Nucleosides | Cytostatic Agents | nih.gov |
| 2-Amino-6-chloropurine | Nucleophilic Substitution | Penciclovir Prodrug Precursors | Antiviral | |
| 6-Chloropurine | Nucleophilic Substitution | 6-(Substituted-piperazine)purines | Anticancer | |
| 2,6-Dichloropurine | Suzuki Coupling & C-H Arylation | 2,6,8-Triarylpurines | Kinase Inhibitors | thieme-connect.de |
This systematic exploration, starting from simple building blocks like this compound, is a fundamental strategy in modern drug discovery. It enables the efficient generation of diverse chemical entities, increasing the probability of discovering novel lead compounds for further pre-clinical evaluation.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Derivatization
The future exploration of 3-(6-chloro-9H-purin-9-yl)propanenitrile's therapeutic potential is intrinsically linked to the development of diverse and efficient synthetic routes for its derivatization. The presence of the chlorine atom at the C6 position and the terminal nitrile group on the N9-propanenitrile side chain are key features that can be exploited for extensive chemical modifications.
The chlorine atom at the C6 position of the purine (B94841) ring is a versatile reactive site. Future synthetic strategies should focus on nucleophilic substitution reactions to introduce a wide array of functional groups. This can include reactions with various amines, thiols, and alcohols to generate libraries of C6-substituted analogues. mdpi.com Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for creating C-C bonds by coupling the 6-chloropurine (B14466) scaffold with various boronic acids. mdpi.com
The propanenitrile side chain also presents multiple opportunities for derivatization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for further chemical elaboration. For instance, the resulting carboxylic acid could be coupled with a diverse range of amines to form amides, while the amine could be acylated or alkylated. Additionally, the nitrile itself can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are known to be important pharmacophores. researchgate.net
A key future direction will be the development of orthogonal synthetic strategies that allow for the selective modification of either the C6 position or the propanenitrile side chain. This will enable the systematic exploration of the chemical space around the this compound scaffold and the generation of highly diverse chemical libraries.
Advanced Mechanistic Studies on In Vitro Biological Activities
While the derivatization of this compound is a crucial first step, a deep understanding of the mechanism of action of the resulting compounds is paramount for rational drug design. Future research should therefore focus on comprehensive in vitro biological and biochemical assays to elucidate the molecular targets and pathways modulated by these novel derivatives.
Given that many purine analogues function as antimetabolites by interfering with DNA and RNA synthesis, initial studies should investigate the effects of these compounds on cell proliferation in various cancer cell lines. nih.govnih.gov Compounds exhibiting significant cytotoxic activity can then be subjected to more detailed mechanistic studies. These could include cell cycle analysis to determine if the compounds induce arrest at specific phases, and apoptosis assays to understand the mode of cell death. nih.gov
A particularly interesting avenue for investigation is the potential for derivatives of this compound to act as inhibitors of specific enzymes. For example, the nitrile group is a known feature in some enzyme inhibitors, where it can form key interactions with the active site. nih.govwikipedia.org Therefore, screening these compounds against panels of kinases, polymerases, and other enzymes involved in cellular signaling and metabolism could reveal novel and specific molecular targets. nih.gov The potential for these compounds to act as inhibitors of bacterial toxins, such as the cytolethal distending toxin (CdtB), which has a DNase-like activity, could also be explored. nih.govchemdiv.com
Integration of Advanced Computational Methodologies for Design
To accelerate the drug discovery process and to guide the synthesis of more potent and selective compounds, the integration of advanced computational methodologies is essential. Future research on this compound should leverage a variety of computational tools to predict the biological activity of virtual derivatives and to understand their interactions with potential biological targets.
Structure-based drug design (SBDD) approaches can be employed if the three-dimensional structure of a relevant biological target is known. researchgate.net Molecular docking studies can be used to predict the binding modes of designed analogues within the active site of a target protein, allowing for the prioritization of compounds for synthesis. nih.gov This approach can help in understanding how modifications to the purine core or the propanenitrile side chain affect binding affinity and selectivity.
In the absence of a known target structure, ligand-based drug design (LBDD) methods can be utilized. Quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized analogues to build predictive models that correlate chemical structure with biological activity. researchgate.net Pharmacophore modeling can also be used to identify the key chemical features required for activity, which can then be used to design new molecules with improved properties. researchgate.net These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the optimization of lead compounds.
Development of Targeted Chemical Libraries based on the Scaffold
Building on the foundation of novel synthetic pathways and guided by computational insights, a key future direction is the development of targeted chemical libraries based on the this compound scaffold. These libraries will be designed to explore specific biological activities and to identify potent and selective modulators of defined molecular targets.
The concept of "privileged scaffolds" suggests that certain molecular frameworks, like the purine ring system, have a high propensity to bind to multiple biological targets. frontiersin.org By systematically decorating the this compound scaffold with a diverse set of chemical functionalities, it will be possible to create libraries of compounds that can be screened against a wide range of biological assays.
These libraries can be designed with specific therapeutic areas in mind. For example, a library focused on anticancer agents might feature derivatives with known cancer-targeting moieties. nih.govnih.gov Similarly, a library targeting infectious diseases could incorporate functional groups known to have antimicrobial or antiviral properties. nih.govnih.gov The creation of such focused libraries will increase the probability of identifying hit compounds with desirable biological activities. Commercial vendors already offer purine-based libraries, indicating a demand for such compound collections in high-throughput screening campaigns. researchgate.net
Investigation of Broader Spectrum Biological Research Applications
Beyond the traditional focus on anticancer and antiviral applications for purine analogues, future research should investigate a broader spectrum of biological activities for derivatives of this compound. The versatility of the purine scaffold suggests that these compounds could have applications in a variety of research areas.
For instance, purine derivatives are known to interact with a wide range of receptors and enzymes, including adenosine (B11128) receptors, which are involved in various physiological processes. Therefore, screening these novel compounds for activity at different G protein-coupled receptors (GPCRs) or ion channels could uncover new therapeutic opportunities.
The unique propanenitrile side chain could also confer novel biological properties. The nitrile group can act as a hydrogen bond acceptor and has a small molecular volume, which can be advantageous for fitting into specific binding pockets. nih.gov Investigating the role of this side chain in mediating interactions with biological targets will be a key aspect of future research. The exploration of these compounds in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases could lead to the discovery of new lead compounds for a wide range of unmet medical needs. nih.gov
Q & A
Q. What are the common synthetic routes for 3-(6-chloro-9H-purin-9-yl)propanenitrile?
The compound is typically synthesized via nucleophilic substitution reactions. A general approach involves reacting 6-chloropurine derivatives with acrylonitrile or halide-substituted propanenitrile precursors in polar aprotic solvents (e.g., DMF or MeOH) under basic conditions (e.g., K₂CO₃). For example, acrylonitrile can be introduced using methanol as a solvent, followed by purification via flash column chromatography with gradients like DCM:MeOH .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- NMR spectroscopy : To confirm substitution patterns on the purine ring and propanenitrile group.
- HPLC : For purity assessment.
- X-ray crystallography : Tools like SHELX and ORTEP-III enable precise 3D structural determination, critical for verifying regiochemistry and bond angles .
- Mass spectrometry : To validate molecular weight and fragmentation patterns .
Q. What reaction mechanisms are relevant for modifying this compound?
The chloro and nitrile groups serve as reactive sites for:
- Substitution : The 6-chloro position can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .
- Oxidation/Reduction : The nitrile group can be oxidized to carboxylic acids or reduced to amines, enabling functional diversification .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing derivatives?
Critical parameters include:
- Catalyst loading : 0.05–0.1 mmol Pd(PPh₃)₄ per mmol substrate.
- Solvent : Toluene or DMF at reflux (100–120°C).
- Base : K₂CO₃ or Cs₂CO₃ to enhance boronic acid activation.
- Purification : Gradient elution (e.g., EtOAc:hexane) to isolate products from palladium residues .
Q. What strategies address low yields in propanenitrile group introduction?
- Solvent optimization : Methanol or DMF improves nucleophilicity.
- Temperature control : Reflux conditions (60–80°C) balance reactivity and side-product formation.
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) may enhance reaction rates .
Q. How to resolve contradictions in reported biological activity data?
Q. What advanced techniques elucidate 3D structure and electronic properties?
Q. How to design binding studies for enzyme interaction analysis?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Notes
- Structural Confirmation : Always cross-validate NMR and crystallography data to rule out polymorphism or solvate formation .
- Biological Replicates : Use ≥3 independent experiments to ensure statistical robustness in activity studies .
- Safety : Handle acrylonitrile derivatives in fume hoods due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
